molecular formula C6H7ClN4 B1457783 Imidazo[1,2-a]pyrazin-3-amine hydrochloride CAS No. 56888-69-8

Imidazo[1,2-a]pyrazin-3-amine hydrochloride

Cat. No.: B1457783
CAS No.: 56888-69-8
M. Wt: 170.6 g/mol
InChI Key: HNPYUEWIVHJIAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Isomerism

Imidazo[1,2-a]pyrazin-3-amine hydrochloride possesses a distinctive bicyclic structure consisting of fused imidazole and pyrazine rings with an amino group positioned at the 3-position of the imidazopyrazine scaffold. The molecular formula C₆H₇ClN₄ reflects the presence of the hydrochloride salt form, which represents the protonated state of the parent amine compound. The compound exhibits a molecular weight of 170.60 grams per mole, distinguishing it from the free base form which has a molecular weight of 134.14 grams per mole.

The structural framework features four nitrogen atoms integrated within the bicyclic system, with three nitrogen atoms contributing to the ring structure and one nitrogen atom present in the amino substituent. The hydrochloride formation occurs through protonation of the amino group, resulting in the formation of an ammonium chloride salt that enhances the compound's solubility characteristics and stability profile. The compound is classified under the Chemical Abstracts Service registry number 56888-69-8 for the hydrochloride form, while the parent free base is registered as 19943-95-4.

The bicyclic nature of the molecule creates a rigid planar structure that influences its chemical reactivity and binding interactions. The amino group at the 3-position provides a site for hydrogen bonding and electrostatic interactions, while the nitrogen atoms within the ring system can participate in coordination chemistry and aromatic interactions. The compound does not exhibit significant constitutional isomerism due to the fixed positioning of the amino group and the constrained nature of the fused ring system.

Physicochemical Profile (Molecular Weight, Solubility, Stability)

The physicochemical properties of this compound are fundamentally influenced by its salt formation and molecular structure. The molecular weight of 170.60 grams per mole for the hydrochloride salt represents an increase of approximately 36.5 grams per mole compared to the free base form, reflecting the addition of hydrochloric acid. This molecular weight places the compound within the range typical for small molecule pharmaceutical intermediates and research compounds.

Property Value Reference
Molecular Formula C₆H₇ClN₄
Molecular Weight 170.60 g/mol
Physical State Solid (at room temperature)
Purity ≥98% (typical commercial grade)
Storage Temperature Room temperature recommended

The solubility characteristics of the hydrochloride salt are enhanced compared to the free base due to the ionic nature of the salt form. While specific quantitative solubility data is not extensively documented in available sources, the presence of the chloride counterion typically improves water solubility through increased polarity and hydrogen bonding capacity. The compound demonstrates reasonable stability under ambient conditions when stored properly, though specific degradation pathways and kinetic studies require further investigation.

Storage recommendations indicate that the compound should be maintained at room temperature in appropriate containers to preserve its integrity. The stability profile suggests that the hydrochloride salt form provides enhanced shelf-life compared to the free base, which is consistent with general principles of pharmaceutical salt formation. Environmental factors such as humidity, light exposure, and temperature fluctuations may influence long-term stability, requiring controlled storage conditions for research applications.

Spectroscopic Analysis (¹H/¹³C Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic characterization of this compound provides crucial structural confirmation and analytical identification methods. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, with both proton and carbon-13 analysis contributing to comprehensive molecular characterization. The aromatic protons within the fused ring system exhibit characteristic chemical shifts in the downfield region, typically appearing between 7-9 parts per million in the proton nuclear magnetic resonance spectrum.

The amino group protons present unique spectroscopic signatures that vary depending on the protonation state and solvent environment. In the hydrochloride salt form, the amino group exists in a protonated state, which influences the chemical shift positions and coupling patterns observed in nuclear magnetic resonance analysis. The carbon-13 nuclear magnetic resonance spectrum provides complementary information about the carbon framework, with aromatic carbons appearing in their characteristic downfield positions and the amino-bearing carbon showing distinct chemical shift behavior.

Spectroscopic Technique Key Observations Chemical Shift Range
¹H Nuclear Magnetic Resonance Aromatic protons 7.0-9.0 ppm
¹H Nuclear Magnetic Resonance Amino group protons Variable (solvent dependent)
¹³C Nuclear Magnetic Resonance Aromatic carbons 110-150 ppm
¹³C Nuclear Magnetic Resonance Amino-bearing carbon 140-150 ppm

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The amino group exhibits nitrogen-hydrogen stretching vibrations typically observed around 3350 wavenumbers, while the aromatic carbon-carbon and carbon-nitrogen stretching modes appear in the fingerprint region between 1400-1600 wavenumbers. The presence of the hydrochloride salt may introduce additional vibrational modes related to the ionic interactions between the protonated amino group and the chloride counterion.

Ultraviolet-visible spectroscopy provides insights into the electronic transitions within the conjugated ring system. The fused imidazopyrazine scaffold exhibits characteristic absorption maxima related to π→π* transitions typical of aromatic heterocycles. The extended conjugation within the bicyclic system influences the wavelength positions of these electronic transitions, with absorption typically occurring in the ultraviolet region between 200-300 nanometers. The presence of the amino substituent may introduce additional electronic transitions through its interaction with the aromatic π-system, potentially causing bathochromic shifts in the absorption spectrum.

Properties

IUPAC Name

imidazo[1,2-a]pyrazin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.ClH/c7-5-3-9-6-4-8-1-2-10(5)6;/h1-4H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPYUEWIVHJIAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Imidazo[1,2-a]pyrazine Core

A common approach involves the cyclization of appropriately substituted aminopyrazines with carbonyl or isocyanide reagents:

  • Three-Component Reactions (Groebke–Blackburn–Bienaymé Reaction): Aminopyrazines react with aldehydes and isocyanides to form the imidazo[1,2-a]pyrazine core efficiently. This method allows rapid access to diverse derivatives by varying the substituents on the starting materials. The isocyanide synthesis is typically achieved via the Hoffmann isocyanide synthesis from substituted aminopyrazines.

  • Alternative Cyclizations: Condensation of dihydropyrazine derivatives with α-bromoketones or other electrophiles followed by cyclization can also yield the fused imidazo-pyrazine ring system.

Formation of the Hydrochloride Salt

  • The free base amine is typically converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, enhancing the compound’s stability and crystallinity.

Specific Preparation Methodologies and Reaction Conditions

Step Reaction Type Reagents & Conditions Notes
1 Isocyanide synthesis Hoffmann isocyanide synthesis from substituted aminopyrazines Enables formation of key isocyanide intermediates for multicomponent reactions
2 Groebke–Blackburn–Bienaymé reaction Aminopyrazine + aldehyde + isocyanide, mild conditions Efficient formation of imidazo[1,2-a]pyrazine core
3 Reductive amination Aldehyde intermediate + ammonia or amine + NaCNBH3 Introduces 3-amine group with good selectivity
4 Halogenation (optional) N-chlorosuccinimide (NCS) or other halogenating agents For intermediate functionalization to enable nucleophilic substitution
5 Nucleophilic substitution Ammonia or amine nucleophile, suitable solvent Displacement of halogen or hydroxyl groups to install amine
6 Salt formation HCl gas or aqueous HCl Formation of hydrochloride salt for isolation and purification

Detailed Research Findings and Optimization

  • Solvent Effects: Solvents such as methyl isobutyl ketone (MIBK), toluene, tetrahydrofuran (THF), and chlorinated hydrocarbons are favored for various steps, especially for azeotropic removal of water in condensation reactions and for facilitating precipitation of intermediates or final products.

  • Temperature Control: Reaction temperatures between 40–100 °C are optimal for condensation and cyclization steps, balancing reaction rate and selectivity.

  • Catalyst-Free and Metal-Free Protocols: Recent advances emphasize environmentally benign, metal-free protocols for imidazo[1,2-a] heterocycle synthesis, using base-mediated or thermal cyclizations without heavy metal catalysts, enhancing sustainability and reducing impurities.

  • Direct Hydrolysis and Filtration: Some processes allow direct hydrolysis of reaction mixtures followed by filtration to isolate the hydrochloride salt, simplifying purification and improving yield.

Comparative Table of Preparation Methods

Methodology Key Features Advantages Limitations
Multicomponent Groebke–Blackburn–Bienaymé reaction Uses aminopyrazines, aldehydes, isocyanides Rapid access to diverse derivatives, mild conditions Some isocyanides may be unstable, requiring careful handling
Reductive amination of aldehyde intermediates Uses NaCNBH3 or similar reducing agents High selectivity for 3-amine introduction Requires preparation of aldehyde intermediate, multiple steps
Halogenation followed by nucleophilic substitution Intermediate halogenated heterocycles reacted with amines Versatile for different amine substitutions Multi-step, sometimes low yields due to side reactions
Metal-free base-mediated cyclization Environmentally friendly, avoids metal catalysts Mild, sustainable, fewer impurities May require longer reaction times or optimization for specific substrates

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrazin-3-amine hydrochloride undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrazin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Substituent Variations on the Imidazo[1,2-a]pyrazine Core

Structural analogs of imidazo[1,2-a]pyrazin-3-amine hydrochloride often differ in substituents at the 2- and N-positions, which critically influence their physical and chemical properties. Key examples include:

Compound ID Substituents Melting Point (°C) Key Spectral Data (¹H/¹³C NMR) Molecular Formula Reference
10i 2-(4-(Dimethylamino)phenyl) 210–213 δ 7.85 (d, J=8.8 Hz, 2H), δ 119.78 (C) C₁₄H₁₆N₆
10j 2-(4-Nitrophenyl), N-cyclohexyl 154–156 δ 8.35 (d, J=8.8 Hz, 2H), δ 116.77 (C) C₁₉H₂₀N₆O₂
10k 2-(4-Aminophenyl), N-cyclohexyl 172–175 δ 6.75 (d, J=8.8 Hz, 2H), δ 116.10 (C) C₁₉H₂₂N₆
N-(Tert-butyl)-2-phenyl (1a) 2-Phenyl, N-tert-butyl Not reported δ 7.45–7.55 (m, 5H), δ 56.04 (t-Bu C) C₁₇H₂₀N₄

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-dimethylaminophenyl substituent in 10i (electron-donating) increases melting point (210–213°C) compared to the 4-nitrophenyl group in 10j (154–156°C), suggesting enhanced crystallinity and stability .
  • Hydrochloride Salt vs. Free Amine : this compound exhibits improved aqueous solubility compared to neutral analogs like 10k due to ionic character .

Core Heterocycle Modifications

Replacing the pyrazine ring with pyridine or introducing saturation alters electronic properties and bioactivity:

Compound ID Core Structure Key Features Reference
Imidazo[1,2-a]pyridine derivative Pyridine (1 N atom) Lower polarity, reduced hydrogen-bonding capacity vs. pyrazine
Tetrahydroimidazo[1,2-a]pyrazine Saturated 5,6,7,8-tetrahydro ring Increased flexibility, potential for enhanced membrane permeability

Key Observations :

  • Pyrazine vs. Pyridine : The pyrazine core (two N atoms) in this compound offers stronger electron-deficient character, favoring interactions with biological targets compared to pyridine-based analogs .
  • Saturation Effects : The tetrahydro modification in N-(Benzo[d][1,3]dioxol-5-yl)-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine may improve metabolic stability by reducing aromatic oxidation .

Spectroscopic and Analytical Data

  • ¹³C NMR Shifts : The tert-butyl group in 1a resonates at δ 56.04, while aromatic carbons in nitrophenyl-substituted 10j appear at δ 116.77, reflecting electronic perturbations .
  • Mass Spectrometry : ESI-HRMS data confirm molecular ion peaks (e.g., 10i : [M+H]⁺ calc. 281.1760, found 281.1764), ensuring structural fidelity .

Biological Activity

Imidazo[1,2-a]pyrazin-3-amine hydrochloride is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound features a fused bicyclic structure that contributes to its unique chemical and biological properties. Its molecular formula is C7H8ClN4C_7H_8ClN_4 with a molecular weight of 203.07 g/mol. The compound is often explored for its potential in treating infectious diseases and various types of cancer due to its ability to interact with specific molecular targets and pathways.

The biological activity of this compound primarily involves:

  • Kinase Inhibition : The compound acts as an inhibitor of certain kinases involved in cell signaling pathways, which can lead to the suppression of cancer cell proliferation. For instance, it has been shown to inhibit cyclin-dependent kinase 9 (CDK9), which is crucial for transcriptional regulation in cancer cells .
  • Modulation of Receptors : It has been identified as a selective negative modulator of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs), which are involved in excitatory neurotransmission and have implications in seizure disorders .

Anticancer Properties

This compound exhibits significant anticancer activity:

  • Cytotoxicity : Studies have demonstrated that derivatives of this compound display cytostatic activity against non-small cell lung cancer (NSCLC) cell lines. For example, one derivative showed a selective dose-dependent response in P53-mutant NSCLC cells, suggesting a reactivation of the TP53 gene .
  • Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines through mechanisms involving kinase inhibition and anti-angiogenic properties. A notable study reported IC50 values as low as 0.16 µM for CDK9 inhibition, indicating potent anticancer effects .

Antimicrobial Activity

This compound also possesses antimicrobial properties:

  • Some studies indicate that compounds within this class exhibit activity against multidrug-resistant pathogens, making them potential candidates for treating infectious diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The following table summarizes key findings from SAR studies:

CompoundStructural FeaturesNotable Activities
Imidazo[1,2-a]pyrazineBasic structureAntimicrobial activity
6-Methylimidazo[1,2-a]pyrazineMethyl group at position 6Potential CNS effects
7-Methylimidazo[1,2-a]pyrazineMethyl group at position 7Cytotoxic properties
5-Aminoimidazo[1,2-a]pyrazineAmino group at position 5Anticancer activity
5-(Trifluoromethyl)imidazo[1,2-a]pyrazineTrifluoromethyl group at position 5Enhanced metabolic stability

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Research : A study reported the synthesis of novel (imidazo[1,2-a]pyrazin-6-yl)ureas that displayed significant antiproliferative activity against NSCLC cell lines with P53 mutations. These findings suggest that modifications to the imidazo structure could enhance anticancer efficacy and provide new avenues for drug development .
  • Anticonvulsant Activity : Another study characterized imidazo[1,2-a]pyrazines as effective modulators for AMPARs, showing promise in seizure protection models. This research indicates potential applications in treating epilepsy and related neurological disorders .

Q & A

Q. What are the common synthetic routes for imidazo[1,2-a]pyrazin-3-amine derivatives?

Imidazo[1,2-a]pyrazin-3-amine derivatives are typically synthesized via iodine-catalyzed cyclization reactions or multicomponent reactions. For example, a one-pot reaction involving 2-aminopyrazine, substituted aldehydes, and isocyanides in ethanol yields derivatives like N-(tert-butyl)-4-(nitrophenyl)imidazo[1,2-a]pyrazin-3-amine . Optimized conditions (e.g., solvent choice, temperature) are critical for achieving high yields (>80%) and purity. Structural variations are introduced by modifying substituents on the aldehyde or isocyanide components .

Q. How are imidazo[1,2-a]pyrazin-3-amine derivatives characterized?

Characterization involves:

  • NMR spectroscopy : 1^1H and 13^13C NMR data (e.g., δ 9.32 ppm for aromatic protons in N-(3,4-difluorophenyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-amine) confirm regiochemistry and substituent positions .
  • Mass spectrometry : ESI-HRMS validates molecular ion peaks (e.g., [M+H]+^+ at m/z 301.342 for N-(tert-butyl)-4-(nitrophenyl)imidazo[1,2-a]pyrazin-3-amine) .
  • Melting point analysis : Physical properties like melting range (e.g., 172–175°C for 2-(4-aminophenyl)-N-cyclohexylimidazo[1,2-a]pyrazin-3-amine) assess purity .

Q. What analytical techniques confirm purity and structural identity?

Key methods include:

  • HPLC : Quantifies purity (>95% for bioactive derivatives) using reverse-phase columns and UV detection .
  • Single-crystal X-ray diffraction : Resolves ambiguities in regiochemistry (e.g., confirming the tert-butyl group position in N-tert-butyl-2-(2,6-dichlorophenyl)imidazo[1,2-a]pyrazin-3-amine) .
  • FT-IR/Raman spectroscopy : Identifies functional groups (e.g., NH2_2 stretches at ~3400 cm1^{-1}) and correlates vibrational modes with substituent effects .

Advanced Research Questions

Q. How to design experiments to optimize inhibitory potency against TDP1?

  • Structural modifications : Replace the pyrazine 7-nitrogen with a pyridine ring (e.g., 4-((2-phenylimidazo[1,2-a]pyridine-3-yl)amino)benzoic acid) to retain TDP1 inhibition (IC50_{50} = 9.3 µM vs. 4.5 µM for parent compound) .
  • Gel-based assays : Use in vitro TDP1 inhibition assays with fluorescent substrates to quantify potency improvements .
  • Competitive inhibition studies : Determine KiK_i values (e.g., 0.309 ± 0.122 µM for compound 7b) via Michaelis-Menten kinetics .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • 2D NMR (COSY, HSQC) : Assign overlapping 1^1H signals (e.g., aromatic protons in 2-(2-aminophenyl)-N-cyclohexylimidazo[1,2-a]pyrazin-3-amine) and confirm 13^13C correlations .
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to resolve ambiguities .
  • Crystallography : Use single-crystal data to validate regiochemistry when NMR data are inconclusive .

Q. What methodologies assess thermal stability and nonlinear optical (NLO) properties?

  • Thermal analysis : TGA/DSC identifies decomposition thresholds (e.g., stability up to 220°C for N-(tert-butyl)-4-(nitrophenyl)imidazo[1,2-a]pyrazin-3-amine) .
  • Z-scan technique : Measure NLO parameters (e.g., nonlinear refractive index n2=1.2×1011n_2 = 1.2 \times 10^{-11} cm2^2/W) using a 632.8 nm He-Ne laser .
  • UV-Vis-NIR spectroscopy : Determine optical transparency (>80% in visible range) for photonic applications .

Q. How does nitrogen atom positioning in the core structure affect bioactivity?

Deleting or shifting nitrogen atoms alters electronic properties and binding affinity:

  • Pyrazine 7-nitrogen deletion : Reduces TDP1 inhibition (IC50_{50} > 100 µM for pyridine-based analogues) .
  • Bridgehead nitrogen relocation : Converts imidazo[1,2-a]pyrazine to benzo[d]imidazole scaffolds, impacting solubility and target engagement .
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) enhance π-π stacking in bromodomain binding (PDB: 4WIV) .

Q. What strategies validate enzyme inhibition mechanisms?

  • Kinetic assays : Use Lineweaver-Burk plots to confirm competitive vs. non-competitive inhibition .
  • Crystallographic studies : Resolve ligand-protein complexes (e.g., BRD4 with N-tert-butyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine) to identify binding interactions .
  • Mutagenesis : Test inhibition in TDP1 mutants (e.g., His493Ala) to pinpoint critical residues .

Q. How to address low yields in multi-step synthesis?

  • Catalyst optimization : Replace iodine with thiamine hydrochloride to improve cyclization efficiency in aqueous media .
  • Purification strategies : Use flash chromatography (silica gel, EtOAc/hexane gradients) to isolate intermediates .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 hr to 2 hr) for steps involving nitro-group reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-a]pyrazin-3-amine hydrochloride
Reactant of Route 2
Imidazo[1,2-a]pyrazin-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.